Palmitamidopropylamine oxide

Description

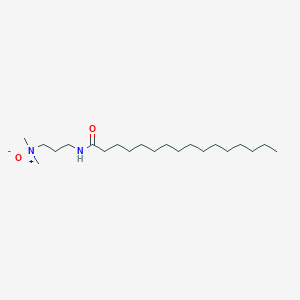

Palmitamidopropylamine oxide (PAAO) is a nonionic surfactant with the chemical formula C₂₁H₄₄N₂O₂ and CAS number 67806-12-6 . Structurally, it consists of a palmitamide (hexadecanamide) group linked to a propylamine oxide moiety. This amphiphilic structure enables it to reduce surface tension and form micelles in aqueous solutions, making it valuable in industrial and personal care formulations.

Properties

CAS No. |

67806-12-6 |

|---|---|

Molecular Formula |

C21H44N2O2 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

3-(hexadecanoylamino)-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C21H44N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2,3)25/h4-20H2,1-3H3,(H,22,24) |

InChI Key |

PBWFDNJGWNCAPS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] |

Other CAS No. |

67806-12-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 356.58 g/mol .

- Solubility: Highly soluble in water due to the polar amine oxide group, with solubility decreasing in nonpolar solvents.

- Applications : Used as a foam booster, viscosity modifier, and stabilizer in shampoos, conditioners, and household cleaners. Its mildness also suits sensitive skin formulations.

Comparison with Similar Compounds

PAAO belongs to the amidoalkylamine oxide surfactant class, which includes analogs differing in alkyl chain length and headgroup structure. Below is a detailed comparison with its closest analogs: lauramidopropylamine oxide (LAPAO, C12) and stearamidopropylamine oxide (SAPAO, C18) .

Structural and Chemical Differences

Functional Differences

Foaming and Solubility: LAPAO (C12): Higher water solubility due to shorter chain; produces voluminous but less stable foam. Commonly used in mild cleansers and shampoos . PAAO (C16): Balanced solubility and foam stability; preferred for thickening formulations (e.g., conditioners) . SAPAO (C18): Lower solubility but superior foam stability and viscosity enhancement; used in heavy-duty cleaners .

Critical Micelle Concentration (CMC) :

- Generally, CMC decreases with increasing alkyl chain length . PAAO (C16) has a lower CMC than LAPAO (C12), enabling micelle formation at lower concentrations, while SAPAO (C18) exhibits the lowest CMC .

Skin Irritation Potential: LAPAO (C12) is milder, making it suitable for sensitive skin. PAAO and SAPAO may require formulation adjustments to mitigate irritation in leave-on products .

Application-Specific Performance

| Application | LAPAO (C12) | PAAO (C16) | SAPAO (C18) |

|---|---|---|---|

| Shampoos | High foaming | Moderate foam stability | Limited use |

| Conditioners | Rare | Primary thickener | Secondary thickener |

| Industrial Cleaners | Low | Moderate | High efficacy |

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.